Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H6F4NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by a fluoro and a trifluoromethyl group, respectively
Scientific Research Applications
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.
Safety and Hazards
Ethyl 2-(trifluoromethyl)nicotinate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335, and precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-fluoro-5-(trifluoromethyl)nicotinic acid. One common method is the reaction of the acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: this compound is reduced to 2-fluoro-5-(trifluoromethyl)nicotinyl alcohol.
Hydrolysis: The major product is 2-fluoro-5-(trifluoromethyl)nicotinic acid.
Mechanism of Action
The mechanism by which Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- Ethyl 2-(trifluoromethyl)nicotinate
Uniqueness
Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVSIBRYMZEDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201156 | |
Record name | Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227576-19-3 | |
Record name | Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227576-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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